molecular formula C27H29N5O3 B11263409 N-(2-methoxybenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

N-(2-methoxybenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

Cat. No.: B11263409
M. Wt: 471.5 g/mol
InChI Key: USEWLCSKGCSLEY-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of methoxyphenyl and pyrazolopyrazinyl groups

Preparation Methods

The synthesis of N-[(2-methoxyphenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolopyrazinyl core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl groups: This step involves the use of methoxyphenyl derivatives, which are introduced through substitution reactions.

    Coupling with piperidine-4-carboxamide: The final step involves coupling the pyrazolopyrazinyl core with piperidine-4-carboxamide using coupling reagents such as EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-[(2-methoxyphenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the conditions and reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like KMnO4 or CrO3, reducing agents like LiAlH4 or NaBH4, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

    Biochemistry: It can be used to study the interactions with various biomolecules, such as proteins or nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

N-[(2-methoxyphenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-[(2-methoxyphenyl)methyl]-1-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide: This compound has a similar structure but with a different substitution pattern on the methoxyphenyl group.

    N-[(2-methoxyphenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group.

The uniqueness of N-[(2-methoxyphenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C27H29N5O3/c1-34-22-8-5-7-20(16-22)23-17-24-26(28-12-15-32(24)30-23)31-13-10-19(11-14-31)27(33)29-18-21-6-3-4-9-25(21)35-2/h3-9,12,15-17,19H,10-11,13-14,18H2,1-2H3,(H,29,33)

InChI Key

USEWLCSKGCSLEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=CC=C5OC

Origin of Product

United States

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